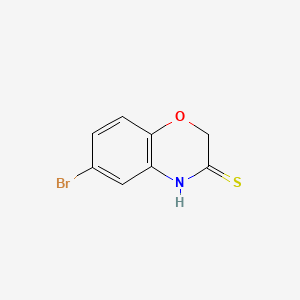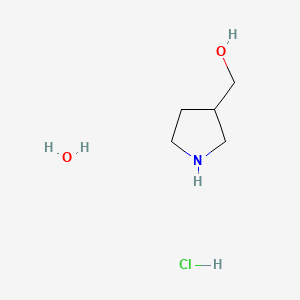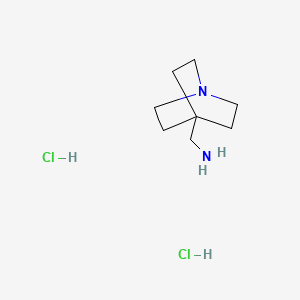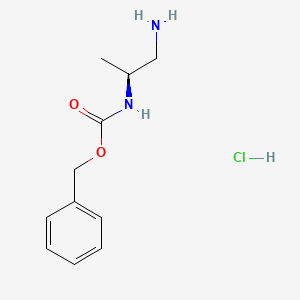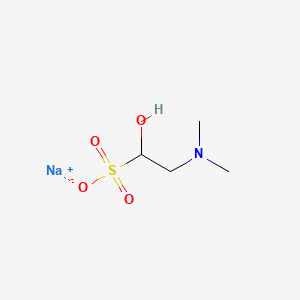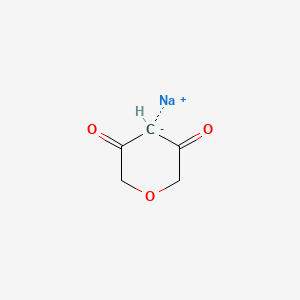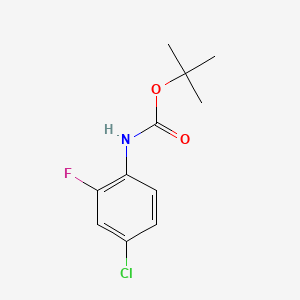
tert-Butyl (4-chloro-2-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (4-chloro-2-fluorophenyl)carbamate” is a chemical compound with the CAS Number: 956828-47-0 . It has a molecular weight of 245.68 . The IUPAC name for this compound is tert-butyl 4-chloro-2-fluorophenylcarbamate . It is a light-red to brown solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a ketoreductase-assisted synthesis of a chiral selective tert-butyl carbamate derivative was described . The process involved the use of dimethylsulfoxide (10% V/V) as the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a light-red to brown solid at room temperature . It has a molecular weight of 245.68 .Applications De Recherche Scientifique
Synthesis and Characterization
Tert-butyl (4-chloro-2-fluorophenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment, showcasing its role in the development of therapeutic agents (Bingbing Zhao et al., 2017). Another study demonstrates its application in the formation of complex structures through reactions such as acylation, nucleophilic substitution, and reduction, emphasizing its utility in organic synthesis (Javier Ortiz et al., 1999).
Molecular Interactions and Crystallography
Research into the molecular interactions and crystal structures involving this compound provides insights into its physical properties and potential for further chemical modifications. One study highlights its role in the formation of isomorphous crystal structures, presenting an opportunity to explore hydrogen and halogen bonds in solid-state chemistry (P. Baillargeon et al., 2017). Another investigation focuses on its use in the synthesis and characterization of novel compounds, underlining its importance in understanding molecular architecture (C. Sanjeevarayappa et al., 2015).
Chemical Transformations and Reactions
The compound has been pivotal in studies exploring chemical transformations and reactions. For example, it has been involved in Rhodium-catalyzed enantioselective additions, highlighting its applicability in achieving stereochemical control in synthesis processes (M. Storgaard et al., 2009). Moreover, its derivatives have been used to develop novel protecting groups for amines, which are crucial for the selective synthesis of complex organic molecules (Simon Surprenant et al., 2006).
Deprotection and Environmental Considerations
Interestingly, research has also focused on the deprotection of tert-butyl carbamates, including derivatives of this compound. These studies explore mild and environmentally benign methods for deprotection, which is critical for the sustainable synthesis of pharmaceuticals and other chemicals (Bryan Li et al., 2006).
Safety and Hazards
The safety information for “tert-Butyl (4-chloro-2-fluorophenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(4-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOFUPMHMIGQMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
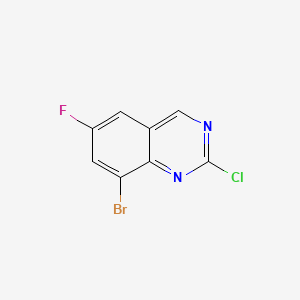
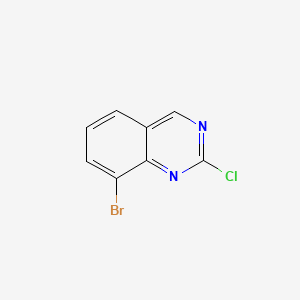
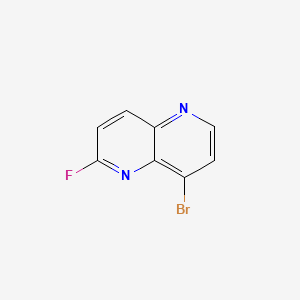
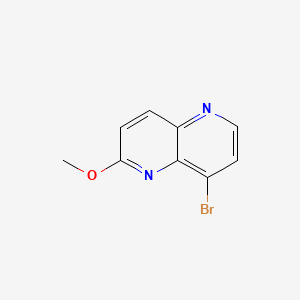
![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)
